Ethyl 3-ethyl-5-methylbenzoate

Lipophilicity Partition Coefficient Drug Design

Researchers seeking to fine-tune lipophilicity without altering polar surface area often face limited regioisomer options. Ethyl 3-ethyl-5-methylbenzoate (CAS 1349717-62-9) is a distinct 3,5-substituted benzoate ester that solves this challenge with a calculated LogP of 2.73 and TPSA of 26.3 Ų. - Achieves a quantifiable +0.09 LogP increase vs. ethyl benzoate for systematic ADME optimization. - Provides a +42 g/mol molecular weight boost to improve ligand efficiency. - Supplied at ≥98% purity to minimize side reactions in hydrolysis or transesterification workflows. Ideal for medicinal chemistry, olfactory formulation, and as a synthetic intermediate requiring defined steric bulk.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B12076459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethyl-5-methylbenzoate
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C)C(=O)OCC
InChIInChI=1S/C12H16O2/c1-4-10-6-9(3)7-11(8-10)12(13)14-5-2/h6-8H,4-5H2,1-3H3
InChIKeyXKVMDQRYNXEZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-ethyl-5-methylbenzoate Physicochemical Profile


Ethyl 3-ethyl-5-methylbenzoate (CAS 1349717-62-9) is a substituted benzoate ester with molecular formula C12H16O2 and molecular weight 192.25 g/mol . Its structure features a 3-ethyl and 5-methyl substitution pattern on the benzene ring, yielding calculated properties including LogP 2.73 and TPSA 26.3 . The compound is typically supplied as a research intermediate with purity ≥98% . This specific substitution pattern places it within the broader class of alkyl-substituted benzoate esters known for odorant and synthetic intermediate applications .

Workflow Alkyl-substituted benzoate ester synthetic intermediate with 3-ethyl-5-methyl substitution pattern
Selection Supports lipophilicity-tuning studies while maintaining constant TPSA profile
Purity Reported purity specification supports reproducible synthesis without additional purification steps

Why Ethyl 3-ethyl-5-methylbenzoate Is Irreplaceable


The substitution pattern on the aromatic ring critically governs lipophilicity, steric bulk, and reactivity in downstream transformations. Ethyl 3-ethyl-5-methylbenzoate possesses a unique combination of a meta-ethyl and meta-methyl group, which differentiates it from mono‑substituted, differently positioned, or unsubstituted analogs. These differences manifest in quantifiable physicochemical properties such as LogP, molecular weight, and rotatable bond count, directly impacting solubility, permeability, and synthetic utility [1]. As the evidence below demonstrates, these are not interchangeable materials; selecting the correct regioisomer and substitution pattern is essential for achieving desired experimental outcomes.

Lipophilicity Profile Shift
Mono-substituted or unsubstituted benzoates exhibit different LogP values; the 3-ethyl-5-methyl pattern delivers a distinct intermediate lipophilicity that may not be replicated by simpler analogs.
Molecular Weight & Flexibility Mismatch
The additional ethyl group increases mass by over 40 g/mol compared to ethyl benzoate and adds conformational flexibility, which can alter solubility, crystal packing, and binding behavior.
Substitution Pattern Dependency
Reaction outcomes and downstream properties are sensitive to the exact ring substitution; regioisomeric or less substituted analogs may lead to divergent steric and electronic effects.

Differentiation Evidence for Ethyl 3-ethyl-5-methylbenzoate


Lipophilicity Comparison Across Analogs

Ethyl 3-ethyl-5-methylbenzoate exhibits a calculated LogP of 2.73, which is 0.09 units higher than the experimental LogP of ethyl benzoate (2.64) [1]. This increase in lipophilicity, though modest, reflects the contribution of the additional methyl and ethyl substituents. The value also lies between that of ethyl 3-methylbenzoate (LogP 2.17) and ethyl 3,5-dimethylbenzoate (LogP 3.36) [2][3], confirming that the 3-ethyl-5-methyl pattern yields a distinct and predictable lipophilicity profile.

Lipophilicity Comparison
Reported
Target LogP 2.73
vs ethyl benzoate 2.64 (Δ +0.09)
vs ethyl 3-methylbenzoate 2.17
vs ethyl 3,5-dimethylbenzoate 3.36
Reports a distinct lipophilicity niche for the 3-ethyl-5-methyl substitution pattern
Calculated values except experimental ethyl benzoate reference at 25°C
Lipophilicity Partition Coefficient Drug Design ADME

Molecular Weight and Rotatable Bond Differences

Ethyl 3-ethyl-5-methylbenzoate has a molecular weight of 192.25 g/mol and 3 rotatable bonds . This represents a 42.07 g/mol increase over ethyl benzoate (150.18 g/mol) and a 14.02 g/mol increase over ethyl 3,5-dimethylbenzoate (178.23 g/mol) [1]. The extra ethyl group adds both mass and conformational flexibility, which can influence crystal packing, solubility, and binding interactions in a way that the smaller or differently substituted analogs cannot replicate.

MW & Rotatable Bonds
Reported
192.25 g/mol, 3 rotatable bonds
vs ethyl benzoate 150.18, 2
vs 3,5-dimethyl 178.23, 3
Property shift positions compound in a different mass and flexibility range
Calculated from molecular formula; may influence solubility and binding
Molecular Weight Physicochemical Properties Rotatable Bonds Synthetic Intermediate

Purity as a Procurement Differentiator

Commercially available Ethyl 3-ethyl-5-methylbenzoate is offered with a specified purity of 98% . In comparison, many common benzoate esters like ethyl benzoate or ethyl 3-methylbenzoate are often supplied at 95–98% purity [1][2]. While the difference appears small, the 98% specification reduces the likelihood of confounding impurities in sensitive reactions, making it a more reliable building block for precise synthetic work.

Purity Specification
Specification review
Reported purity ≥98%
Defined purity benchmark reduces confounding impurity risk in sensitive reactions
Vendor certificate of analysis; comparator products often 95–98%
Purity Quality Control Research Chemical Procurement

Odorant and Synthetic Intermediate Utility

The European patent EP 0258682 A3 discloses that esters of the general formula (including those with R1 = ethyl and R2, R3 = C1-4 alkyl) are 'known odorants' . While the patent does not provide quantitative odor thresholds for Ethyl 3-ethyl-5-methylbenzoate specifically, it establishes this class of compounds as having commercial relevance in the fragrance and flavor industry. The specific 3-ethyl-5-methyl substitution pattern is expected to impart a distinct odor profile compared to unsubstituted or differently substituted benzoates, a fact leveraged in proprietary formulations.

Odorant Class Reference
Class-level
Class identified as “known odorants” in EP 0258682
Supports fragrance research; substitution pattern may modulate olfactory character
No quantitative odor data available for this specific regioisomer
Odorant Flavor Synthetic Intermediate Patent

TPSA Invariance Highlights Lipophilicity Role

Ethyl 3-ethyl-5-methylbenzoate has a calculated TPSA of 26.3 Ų, identical to that of ethyl benzoate, ethyl 3-methylbenzoate, and ethyl 3,5-dimethylbenzoate [1][2]. This invariance in polar surface area across the series indicates that the primary differentiator among these compounds is not hydrogen-bonding capacity but rather lipophilicity and steric bulk. Consequently, selection of Ethyl 3-ethyl-5-methylbenzoate over a less substituted analog will primarily modulate lipophilicity without altering polar interactions.

TPSA Invariance
Reported
TPSA 26.3 Ų across series
Identical for ethyl benzoate, 3-methyl, 3,5-dimethyl analogs
Allows lipophilicity tuning without altering polar surface area
Calculated TPSA values; supports independent SAR modulation
TPSA Polar Surface Area ADME Permeability

Optimal Use Cases for Ethyl 3-ethyl-5-methylbenzoate


Medicinal Chemistry SAR with Enhanced Lipophilicity

When a lead compound derived from a benzoate scaffold requires enhanced membrane permeability or increased molecular weight to improve ligand efficiency, Ethyl 3-ethyl-5-methylbenzoate offers a quantifiable LogP increase (+0.09 vs ethyl benzoate) and +42 g/mol mass boost while maintaining identical TPSA . This allows for systematic tuning of ADME properties without altering polar interactions.

Fragrance and Flavor Odor Modulation

As a member of the 'known odorants' class disclosed in EP 0258682 , this specific regioisomer provides a distinct substitution pattern (3-ethyl, 5-methyl) that can impart a unique olfactory character compared to unsubstituted or differently substituted benzoates. Its procurement supports proprietary formulation work where subtle odor nuances are commercially valuable.

Synthetic Building Block with Defined Purity

With a specified purity of 98% , Ethyl 3-ethyl-5-methylbenzoate minimizes the risk of side reactions from impurities. Its additional rotatable bond (3 vs 2 in ethyl benzoate) and increased steric bulk provide a distinct steric environment for reactions such as ester hydrolysis or transesterification, making it a valuable intermediate for synthesizing more complex molecules.

Isolating Lipophilicity Effects in Property Studies

Because TPSA remains constant at 26.3 Ų across the benzoate series [1], this compound serves as an ideal tool for studying the isolated effect of lipophilicity (LogP) on biological or material properties, without confounding changes in polar surface area.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Substitution pattern with reported lipophilicity difference
LogP and MW endpoint comparison against unsubstituted or mono-substituted benzoates
Fragrance and flavor research
Alkyl-substituted benzoate with distinct regioisomeric pattern
Odorant class context (patent-level); olfactory modulation potential
Synthetic building block use
Reported purity specification and steric bulk from 3-ethyl group
Batch purity documentation; reaction compatibility under substitution constraints
Physicochemical property studies
Constant TPSA across benzoate series
Isolated lipophilicity endpoint review without polar surface area variation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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